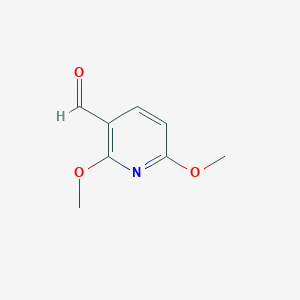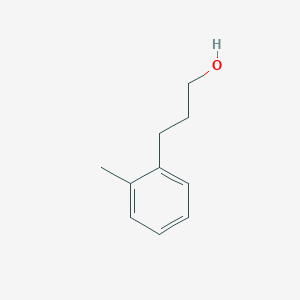
3-(2-Methylphenyl)propan-1-OL
Vue d'ensemble
Description
3-(2-Methylphenyl)propan-1-OL, also known as Methylphenidate, is an important synthetic compound with a wide range of applications in the fields of chemistry, biology, and medicine. Methylphenidate has been used for decades in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, as well as in the treatment of certain neurological and psychiatric disorders. In addition, the compound has been studied for its potential use in the treatment of obesity and other metabolic disorders.
Applications De Recherche Scientifique
Chemical Looping Synthesis
A novel approach for the production of propan-1-ol from propylene involves a chemical looping method . This process uses silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The selectivity towards propan-1-ol over the temperature range of 260–300 °C is significant, with minimal formation of the secondary alcohol, propan-2-ol .
Flavoring Agent in Animal Feed
3-(2-Methylphenyl)propan-1-OL is evaluated for its safety and efficacy as a flavoring agent in animal feed . Its role is to enhance the palatability of feed, thereby improving intake and nutrition absorption in livestock.
Crystallography and Spectroscopy
In the field of crystallography, compounds like 3-(2-Methylphenyl)propan-1-OL are used to study crystal structures and spectroscopic properties . They can serve as solvents or components in crystalline structures to understand molecular interactions and arrangements.
Reference Compound in Analytical Chemistry
The compound is listed in databases such as the NIST Chemistry WebBook, indicating its use as a reference material for analytical methods . It helps in calibrating instruments and validating analytical procedures in chemical analysis.
Organic Synthesis
3-(2-Methylphenyl)propan-1-OL is used in the synthesis of complex organic molecules . It can act as an intermediate or a reagent in the construction of pharmaceuticals or other organic compounds.
Research and Development in Pharmaceuticals
The compound is utilized in the research and development phase of pharmaceuticals. Its applications range from studying organic reactions to synthesizing active pharmaceutical ingredients.
Catalysis Research
In catalysis, 3-(2-Methylphenyl)propan-1-OL is used to study the effects of different catalysts on the production of alcohols from alkenes . It serves as a model compound to understand the selectivity and efficiency of catalysts.
Propriétés
IUPAC Name |
3-(2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRTEKMCCIWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494657 | |
| Record name | 3-(2-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)propan-1-OL | |
CAS RN |
14902-36-4 | |
| Record name | 3-(2-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)

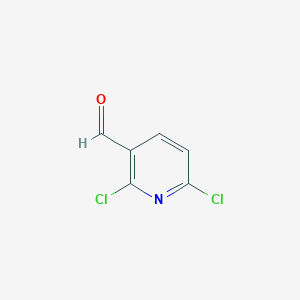
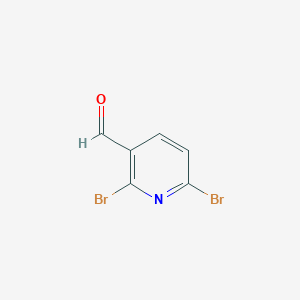

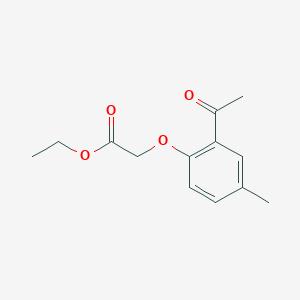
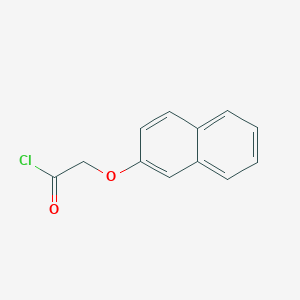
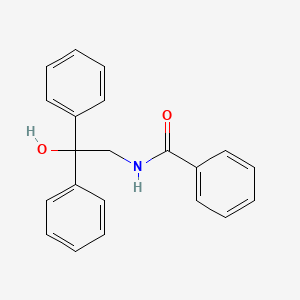
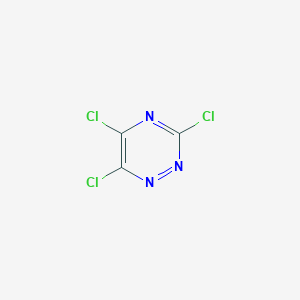
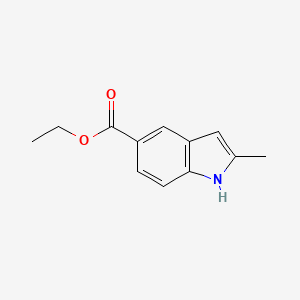
![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)

